

Fmoc-D-Lys(Dde)-OH: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Fmoc-D-Lys(Dde)-OH	
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For researchers, scientists, and professionals in drug development, **Fmoc-D-Lys(Dde)-OH** is a critical building block in the synthesis of complex peptides and therapeutic agents. Its unique orthogonal protecting group strategy allows for the selective modification of the lysine side chain, enabling the creation of branched peptides, antibody-drug conjugates, and other sophisticated molecular architectures. This technical guide provides an in-depth overview of its chemical properties, structure, and key experimental protocols.

Core Chemical Properties and Structure

Fmoc-D-Lys(Dde)-OH, systematically named N- α -Fmoc-N- ϵ -1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-D-lysine, is a derivative of the amino acid D-lysine. It is specifically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[1] The defining feature of this reagent is the presence of two distinct protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the α -amino group and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group on the ϵ -amino group of the lysine side chain.[2]

The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3] In contrast, the Dde group is stable to these basic conditions but can be selectively cleaved with a dilute solution of hydrazine in DMF.[1][4] This orthogonality is fundamental to its utility, as it permits the deprotection and subsequent modification of the lysine side chain while the peptide remains anchored to the solid support and the N-terminus remains protected.[2]



Chemical Structure

Figure 1. Chemical structure of Fmoc-D-Lys(Dde)-OH.

Physicochemical Data

The following tables summarize the key quantitative data for Fmoc-D-Lys(Dde)-OH.



Property	Value	References
Molecular Formula	C31H36N2O6	[5]
Molecular Weight	532.63 g/mol	[5][6]
CAS Number	333973-51-6	[5]
Appearance	White to off-white or slightly yellow powder/crystalline powder	[7][8]
Melting Point	135-145 °C	
Storage Temperature	15-25°C or freezer conditions (-20°C)	[1][9]
Purity and Solubility		
Purity	Typically ≥97.0% (HPLC), ≥98% (TLC)	[1][8]
Enantiomeric Purity	≥ 99.5 %	[8]
Solubility	Clearly soluble in DMF (1 mmole in 2 ml)	[8][10]

Experimental Protocols

The use of **Fmoc-D-Lys(Dde)-OH** in peptide synthesis relies on the precise and selective removal of its protecting groups. The following are detailed methodologies for the deprotection of the Fmoc and Dde groups.

Fmoc Group Deprotection

This protocol outlines the standard procedure for the removal of the N-terminal Fmoc group during SPPS.

Materials:



- Fmoc-protected peptide-resin
- 20% (v/v) piperidine in dimethylformamide (DMF)
- Dimethylformamide (DMF)

Procedure:

- Swell the Fmoc-protected peptide-resin in DMF.
- Treat the resin with a solution of 20% piperidine in DMF. A common practice is to use approximately 10 mL of the solution per gram of resin.[11]
- Agitate the mixture at room temperature. The reaction is typically rapid, with standard protocols suggesting treatment times ranging from a few minutes to up to 20 minutes.[11][12]
 A two-step process is often employed: an initial shorter treatment (e.g., 2 minutes) followed by a second, longer treatment (e.g., 5-10 minutes) with fresh reagent.[11]
- Following the piperidine treatment, thoroughly wash the resin with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.[11] The resin is now ready for the coupling of the next amino acid.

Dde Group Deprotection

This protocol details the selective removal of the Dde protecting group from the lysine side chain, allowing for subsequent modification.

Materials:

- Peptide-resin containing a Lys(Dde) residue
- 2% (v/v) hydrazine monohydrate in dimethylformamide (DMF)
- Dimethylformamide (DMF)

Procedure:



- Ensure the N-terminal amino group of the peptide is protected (e.g., with a Boc group if the final N-terminal residue has been coupled) to prevent unwanted reactions with hydrazine.[4]
- Wash the peptide-resin with DMF.
- Treat the resin with a 2% solution of hydrazine in DMF. It is recommended to use approximately 25 mL of the solution per gram of resin.[4]
- Allow the reaction to proceed at room temperature. The process is typically repeated multiple times (e.g., three treatments of 3 minutes each) to ensure complete removal of the Dde group.[4]
- After the final hydrazine treatment, wash the resin extensively with DMF to remove the cleavage byproducts and any remaining hydrazine.[4] The deprotected lysine side-chain amine is now available for modification.

Alternative Dde Deprotection: For instances where the Fmoc group needs to be preserved, a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can be used for Dde removal.[4][13]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the selective deprotection of **Fmoc-D-Lys(Dde)-OH** in the context of solid-phase peptide synthesis.



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Caption: Orthogonal deprotection and modification workflow using Fmoc-D-Lys(Dde)-OH.

This guide provides a foundational understanding of the chemical properties and experimental handling of **Fmoc-D-Lys(Dde)-OH**. For specific applications, further optimization of the described protocols may be necessary to achieve the desired synthetic outcomes.



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